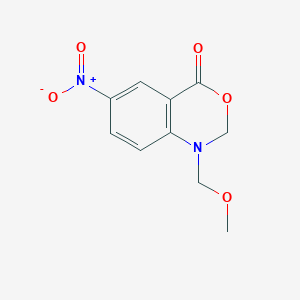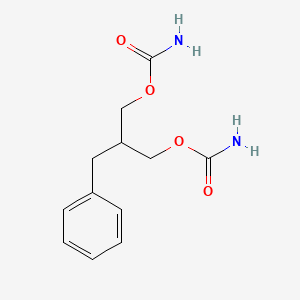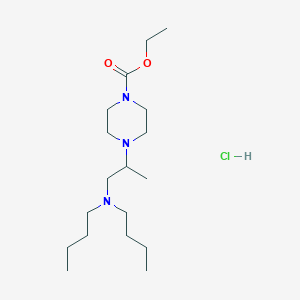![molecular formula C15H16O2Te2 B14691058 Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy- CAS No. 27976-44-9](/img/structure/B14691058.png)
Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-]: is an organotellurium compound characterized by the presence of tellurium atoms within its molecular structure
Vorbereitungsmethoden
The synthesis of Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] typically involves the reaction of tellurium-containing reagents with benzene derivatives. Specific synthetic routes and reaction conditions may vary, but common methods include:
Direct Telluration: This involves the direct introduction of tellurium into the benzene ring using tellurium tetrachloride or other tellurium halides under controlled conditions.
Organometallic Pathways: Utilizing organometallic reagents such as Grignard reagents or organolithium compounds to introduce tellurium into the benzene framework.
Industrial Production: Large-scale production may involve optimized catalytic processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized using oxidizing agents like hydrogen peroxide or nitric acid, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tellurium hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, facilitated by reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various tellurium-containing derivatives and substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism by which Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The tellurium atoms can interact with various biomolecules, including proteins and nucleic acids, potentially leading to alterations in their structure and function.
Pathways Involved: The compound may influence oxidative stress pathways, modulate enzyme activity, and affect cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] can be compared with other organotellurium compounds, such as:
Benzene, 1,1’-methylenebis[4-isocyanato-]: Similar in structure but contains isocyanate groups instead of tellurium.
Benzene, 1,1’-methylenebis[2-methyl-]: Contains methyl groups instead of tellurium, leading to different chemical properties and reactivity.
Benzene, 1,1’-methylenebis[4-chloro-]: Contains chlorine atoms, resulting in distinct chemical behavior compared to tellurium-containing compounds.
The uniqueness of Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] lies in its tellurium content, which imparts specific chemical and biological properties not observed in its analogs.
Eigenschaften
CAS-Nummer |
27976-44-9 |
|---|---|
Molekularformel |
C15H16O2Te2 |
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
1-methoxy-4-[(4-methoxyphenyl)tellanylmethyltellanyl]benzene |
InChI |
InChI=1S/C15H16O2Te2/c1-16-12-3-7-14(8-4-12)18-11-19-15-9-5-13(17-2)6-10-15/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
KADRBRDHNWORIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)[Te]C[Te]C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


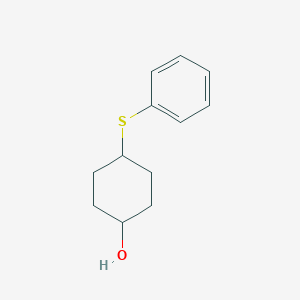
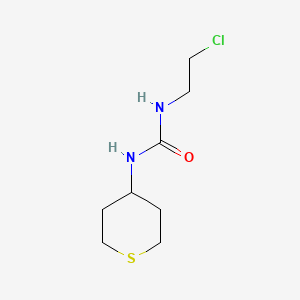

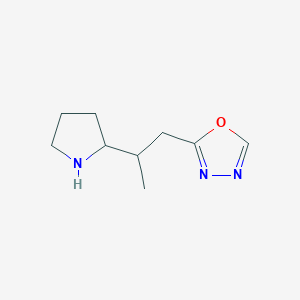

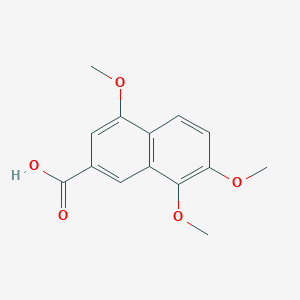
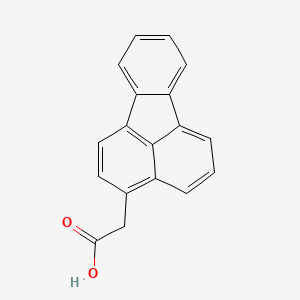

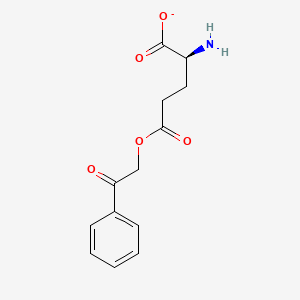

![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
